Elliptone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-22-15-7-12-14(8-16(15)23-2)25-9-17-18(12)19(21)11-3-4-13-10(5-6-24-13)20(11)26-17/h3-8,17-18H,9H2,1-2H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZGBRARBOMHQ-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197279 | |
| Record name | Elliptone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-10-4 | |
| Record name | Elliptone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elliptone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELLIPTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WIT13R59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthesis of Elliptone
Botanical Sources and Distribution of Elliptone-Producing Plants
This compound has been identified in a range of plants across tropical and subtropical regions. These plants are often known for producing rotenoids, a group of isoflavonoid (B1168493) derivatives.
Focus on Derris elliptica and Derris trifoliata as Primary Sources
Derris elliptica, commonly known as tuba (B15506823) root, is a significant source of this compound. This perennial shrub or woody climber is native to East Asia and is traditionally found in farmlands of Southeast Asia. researchgate.netplantaescientia.comglobinmed.com The roots of Derris elliptica are particularly rich in rotenoids, including this compound, rotenone (B1679576), toxicarol, sumatrol, tephrosin, and deguelin. researchgate.netplantaescientia.com Derris trifoliata is another key botanical source of this compound and 12aβ-hydroxythis compound. acs.orgscispace.comcam.ac.uknih.gov D. trifoliata is also a member of the Fabaceae family and is found in tropical regions. sci-hub.se Beyond these primary sources, this compound has also been reported in other plants such as Derris malaccensis, Lonchocarpus salvadorensis, Millettia duchesnei, Tephrosia falciformis, Tephrosia strigosa, Crotalaria burhia, Crotalaria medicaginea, and Cassia tora. biorxiv.orghrpub.orgnih.govresearchgate.netnih.gov
Here is a table summarizing some of the botanical sources of this compound:
| Plant Species | Family | Primary Compound Class | Key this compound-related Compounds Found |
| Derris elliptica | Fabaceae | Rotenoids | This compound, Rotenone, Deguelin, etc. |
| Derris trifoliata | Fabaceae | Rotenoids | This compound, 12aβ-hydroxythis compound |
| Tephrosia strigosa | Fabaceae | Rotenoids | This compound, Deguelin |
| Tephrosia purpurea | Fabaceae | Rotenoids | This compound, Rotenone, Deguelin, etc. |
| Cassia tora | Fabaceae | Rotenoids | This compound, Rotenone, Deguelin, etc. |
| Crotalaria burhia | Fabaceae | Rotenoids | This compound |
| Crotalaria medicaginea | Fabaceae | Rotenoids | This compound |
Elucidation of this compound Biosynthetic Pathways
The biosynthesis of rotenoids, including this compound, is a complex process that occurs within plants. These pathways are part of the broader phenylpropanoid and flavonoid biosynthesis routes. techscience.comresearchgate.net
Proposed Enzyme-Catalyzed Steps and Precursor Metabolites
While the specific pathway leading directly to this compound is not as extensively detailed as that of rotenone, it is understood that rotenoids are derived from isoflavonoids. nih.govtechscience.comresearchgate.net The biosynthesis of rotenone, a closely related rotenoid, involves precursors from the shikimate pathway and the phenylpropanoid pathway, leading to isoflavones. techscience.comresearchgate.net Subsequent modifications, including cyclization and further enzymatic steps, lead to the formation of the characteristic rotenoid skeleton. psu.edupsu.edursc.org Studies on rotenoid biosynthesis in Amorpha fruticosa have explored the involvement of intermediates like rot-2'-enonic acid and dalpanol (B1220046) in the formation of rotenone and amorphigenin. psu.edupsu.edursc.org It is proposed that the biosynthesis of rotenoids with a furan (B31954) ring E, such as this compound, might involve 4'-hydroxylation of dalpanol followed by fragmentation. psu.edu Enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), isoflavone (B191592) synthase (IFS), and isoflavone O-methyltransferase (HI4OMT) are known to play critical roles in the isoflavonoid and rotenoid biosynthesis pathways in Derris species. techscience.comresearchgate.net
Transcriptomic and Genomic Approaches to Identify Biosynthesis Genes
Transcriptomic and genomic analyses have been employed to identify genes involved in rotenoid biosynthesis in Derris species. RNA sequencing (RNA-seq) has been used to analyze the transcriptomes and gene expression profiles in different tissues of Derris fordii and Derris elliptica. techscience.comresearchgate.net These studies have identified differentially expressed genes significantly enriched in the phenylpropanoid and flavonoid biosynthesis pathways. techscience.comresearchgate.net Key unigenes encoding enzymes like PAL, C4H, CHS, CHI, IFS, and HI4OMT have been implicated in the rotenoid biosynthesis pathway. techscience.comresearchgate.net Specifically, IFS and HI4OMT were found to be essential for rotenoid biosynthesis in Derris elliptica. techscience.comresearchgate.net These transcriptomic studies provide valuable insights into the genes and enzymes involved in the production of rotenoids, including this compound, in these plants. techscience.comresearchgate.net
Chemo-Ecological Role of this compound in Natural Systems
This compound, like other rotenoids, is considered a secondary metabolite that plays a role in the plant's interaction with its environment. Secondary metabolites in plants are known to function in defense against herbivores, pathogens, and competing plants. hrpub.orgpshsciences.orgresearchgate.netnih.gov Rotenoids, including this compound, exhibit insecticidal properties, which suggests a primary role in plant defense against insect predation. researchgate.netglobinmed.comresearchgate.netnih.govagriscigroup.uscore.ac.ukresearchgate.netbritannica.comefekto.co.zaresearchgate.net The presence of these compounds in roots, stems, and leaves of plants like Derris and Tephrosia indicates their distribution throughout the plant, providing protection against various types of herbivory. globinmed.comnih.govresearchgate.netnih.govagriscigroup.usresearchgate.net The insecticidal activity of rotenoids is attributed to their ability to inhibit mitochondrial complex I, disrupting cellular respiration in insects. researchgate.netstjohns.edunih.gov This mechanism of action serves as a potent defense mechanism, deterring or killing insects that feed on the plant. britannica.comumn.edu The accumulation of rotenoids in specific plant tissues and their varying concentrations can also be influenced by environmental factors, genetic traits, and the age of the plant, further highlighting their dynamic role in chemo-ecological interactions. techscience.comresearchgate.netresearchgate.net
Chemical Synthesis of Elliptone and Its Analogs
Historical Total Synthesis Approaches to Elliptone (e.g., Fukami, 1965)
Early efforts towards the synthesis of this compound included total synthesis routes. A notable historical total synthesis of racemic this compound was reported by Fukami in 1965. oup.com
Key Synthetic Challenges and Methodological Advancements
Total synthesis of complex natural products like this compound often presents significant challenges, including the construction of multiple fused heterocyclic rings and the control of stereochemistry. Early total synthesis routes were typically lengthy. cam.ac.uk Methodological advancements in organic chemistry, such as improved methods for carbon-carbon bond formation and stereocontrol, have been crucial in addressing these challenges in the synthesis of various complex molecules.
Stereocontrolled Semisynthesis Strategies for this compound and Derivatives
Given the structural relationship between this compound and the more readily available rotenone (B1679576), stereocontrolled semisynthesis from rotenone has emerged as a more efficient approach to obtain enantiomerically pure this compound. cam.ac.uk This strategy leverages the existing complex scaffold of rotenone, minimizing the number of synthetic steps required compared to total synthesis. cam.ac.uk
Semisynthesis from Rotenone and Related Precursors
An operationally simple and stereocontrolled semisynthesis of this compound has been developed starting from rotenone. acs.orgnih.govresearchgate.netcam.ac.uk This route involves a sequence of key transformations: dihydroxylation-oxidative cleavage, chemoselective Baeyer-Villiger oxidation, and acid-catalyzed elimination. acs.orgnih.govresearchgate.netcam.ac.uk This semisynthesis offers advantages in terms of scalability and yield compared to previous methods. acs.orgnih.govcam.ac.uk
Dihydroxylation and Oxidative Cleavage Steps
A simplified representation of these initial steps is shown below:
| Step | Reactant | Reagents/Conditions | Product | Yield (Example) |
| Dihydroxylation | Rotenone | OsO4, NMO, Citric acid, Acetone/H2O | Vic-diols of Amorphigenol | 92% |
| Oxidative Cleavage | Vic-diols | Aqueous periodic acid | Rotenone 6'-norketone | 72% (over two steps) cam.ac.uk |
Chemoselective Baeyer-Villiger Oxidation
The rotenone 6'-norketone intermediate undergoes a chemoselective Baeyer-Villiger oxidation. acs.orgnih.govresearchgate.netcam.ac.uk This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, inserting an oxygen atom to form an ester or lactone. researchgate.net In the context of this compound semisynthesis, this oxidation is directed to a specific ketone functionality in the norketone, leading to the formation of a lactol acetate. cam.ac.uk While the Baeyer-Villiger oxidation can be challenging for this substrate, the use of excess Oxone® has been reported to afford the lactol acetate. cam.ac.uk
Acid-Catalyzed Elimination Sequences
The final stage in the semisynthesis of this compound from rotenone involves an acid-catalyzed elimination sequence. acs.orgnih.govresearchgate.netcam.ac.uk This step, carried out under acidic conditions, facilitates the elimination of a functional group (such as an acetoxy group from the lactol acetate) and the formation of the characteristic furan (B31954) ring system of this compound. cam.ac.uk This elimination step, following procedures established in earlier work, successfully delivers this compound. cam.ac.uk
Stereoselective Introduction of Functional Groups (e.g., 12aβ-Hydroxylation)
Stereoselective functionalization is a critical aspect in the synthesis of complex natural products like this compound and its analogs, particularly concerning the introduction of hydroxyl groups at specific positions such as the 12aβ position. A notable example is the diastereoselective chromium-mediated Étard-like hydroxylation of this compound (5) to yield 12aβ-hydroxythis compound (6). This reaction, utilizing K₂Cr₂O₇ in aqueous acetic acid, has been shown to afford 12aβ-hydroxythis compound as a single diastereoisomer in good yield (63%). cam.ac.ukcam.ac.uk The stereochemical outcome of this transformation is attributed to the reaction mechanism, which likely involves pericyclic ene and cam.ac.ukresearchgate.net sigmatropic rearrangement steps, influenced by the specific architecture of the this compound substrate. cam.ac.ukcam.ac.uk
This stereocontrolled approach is significant as it allows for the precise introduction of the hydroxyl group with the desired β-stereochemistry at the 12a position, a key structural feature found in some naturally occurring rotenoids. cam.ac.ukcam.ac.uk The method provides an operationally simple route for the elaboration of this compound to its hydroxylated analog. cam.ac.ukcam.ac.uk
Comparative Analysis of Semisynthesis Methodologies (Scalability, Efficiency)
The semisynthesis of this compound from more abundant rotenone has been explored through various methodologies, with a focus on improving safety, scalability, and yield compared to earlier approaches. cam.ac.ukcam.ac.ukresearchgate.netresearchgate.net One described semisynthesis involves a sequence starting from rotenone (1), proceeding via dihydroxylation, oxidative cleavage, chemoselective Baeyer-Villiger oxidation, and acid-catalyzed elimination. cam.ac.ukcam.ac.ukresearchgate.net This route has been highlighted as an improvement over previous methods reported by Anzeveno and Singhal in terms of scalability and yield. cam.ac.ukcam.ac.ukresearchgate.net
While specific quantitative data comparing the scalability and efficiency across all reported semisynthesis methodologies for this compound is not extensively detailed in the provided text, the described improved method from rotenone is explicitly stated to offer advantages in these areas over prior art. cam.ac.ukcam.ac.ukresearchgate.net
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis
Chemoenzymatic and biocatalytic strategies offer promising avenues in the synthesis of complex molecules like this compound and its analogs, leveraging the high selectivity and efficiency of enzymes in combination with chemical transformations. mdpi.comeco-vector.com While direct examples of chemoenzymatic or biocatalytic total synthesis of this compound are not detailed in the provided snippets, the general principles and advantages of these approaches are discussed in the context of synthesizing complex natural products and pharmaceutical intermediates. mdpi.comeco-vector.comroutledge.com
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis, enabling selective and environmentally friendly synthetic pathways. mdpi.com This approach can lead to novel routes that reduce environmental impact and enhance yield and functional diversity. mdpi.com Biocatalysis, utilizing enzymes, is known for its high chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions. eco-vector.compolimi.it These characteristics make biocatalytic methods attractive for the synthesis of chiral compounds and complex intermediates. eco-vector.compolimi.itcore.ac.uk
Enzyme-Mediated Transformations for Key Intermediates
Enzyme-mediated transformations can play a crucial role in the synthesis of key intermediates for complex molecules. Enzymes offer exquisite selectivity, which can be particularly valuable for reactions that are challenging to control using traditional chemical methods. eco-vector.compolimi.it For instance, enzyme-catalyzed reactions can achieve high enantiomeric purity and regioselectivity. eco-vector.compolimi.itcore.ac.uk
While the provided text does not specify particular enzyme-mediated transformations directly applied to this compound intermediates, it highlights the general utility of enzymes in organic synthesis for creating chiral intermediates and performing selective functionalizations. polimi.itcore.ac.uk The integration of biocatalysis into synthetic routes can simplify access to essential bioactive compounds due to the remarkable selectivity of enzymatic transformations. eco-vector.com
Integration of Biosynthetic Engineering with Synthetic Chemistry
The integration of biosynthetic engineering with synthetic chemistry represents a powerful strategy for accessing a wider range of molecules, particularly complex natural products and their derivatives. antheia.biofrontiersin.org This approach combines the ability of synthetic biology to engineer biological systems for the production of compounds with the versatility of synthetic chemistry to perform transformations that may not be readily achieved biologically. antheia.bionih.gov
Biosynthetic engineering involves manipulating biological pathways to produce desired molecules, often in engineered host organisms. frontiersin.org Synthetic chemistry can then be used to further modify these biosynthetically produced intermediates or final products to create novel analogs or improve properties. antheia.bio This integrated approach can overcome limitations of both individual disciplines. For example, complex molecules that are difficult to synthesize chemically might be produced through engineered biosynthetic pathways, and then synthetic chemistry can be used for targeted modifications. antheia.biofrontiersin.org The integration of synthetic and biological catalysis allows for new approaches by combining the high selectivity of enzymes with the reaction diversity offered by synthetic chemistry. nih.gov
Strategies for the Development of Novel this compound Analogs and Derivatives
Strategies for the development of novel this compound analogs and derivatives often involve modifying the core rotenoid structure to explore new biological activities or improve existing ones. researchgate.netresearchgate.net This can be achieved through various chemical transformations applied to this compound or its precursors and related rotenoids. researchgate.net
One approach involves the semisynthesis of analogs from readily available rotenoids like rotenone. cam.ac.ukcam.ac.ukresearchgate.net Chemical modifications can be introduced at different positions of the rotenoid scaffold to generate a library of derivatives. researchgate.netresearchgate.net For example, modifications to the E-ring or the introduction of hydroxyl groups at specific positions, such as the 12aβ position, can lead to analogs with altered biological profiles. cam.ac.ukcam.ac.ukresearchgate.net
The development of novel analogs can also be guided by exploring the structural diversity found in naturally occurring rotenoids and related compounds. researchgate.netresearchgate.net Phytochemical investigations of plants known to contain rotenoids can lead to the identification of new structural variations that can serve as inspiration for synthetic efforts. researchgate.netresearchgate.net Furthermore, techniques such as in silico studies can be used to predict the potential activity of designed analogs before their synthesis. nih.gov
Advanced Analytical Methodologies for Elliptone Research
High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)
NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds like elliptone. It provides information about the number and types of atoms (particularly hydrogen and carbon) and their connectivity within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.
For this compound, 1H and 13C NMR spectra are essential for assigning specific signals to individual protons and carbon atoms in the molecule. For instance, 1H NMR spectra can show signals for methoxy (B1213986) groups and aromatic/olefinic protons, providing clues about their chemical environment. rsc.orgclockss.org 13C NMR, including techniques like DEPTQ, helps in determining the different types of carbon atoms (methyl, methylene, methine, and quaternary carbons). rsc.org
Specific NMR data for (-)-(6aR,12aR)-elliptone in CD3OD at 600 MHz has been reported, including chemical shifts for protons and carbons. rsc.org For example, 1H NMR signals include those at δ 3.67 (3H, s, 2OCH3) and 3.75 (3H, s, 3OCH3). rsc.org Analysis of 2D NMR spectra, such as COSY, HSQC, and HMBC, provides information about correlations between protons and carbons, aiding in the assignment of signals and confirmation of the molecular skeleton. rsc.orgclockss.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of this compound and its fragments, which is crucial for confirming its elemental composition and molecular formula. HRMS provides a highly accurate mass-to-charge ratio ([M+H]+ or [M-H]-), allowing for the calculation of the exact molecular weight and differentiation from compounds with similar nominal masses. rsc.orguonbi.ac.ke
For this compound (C20H16O6), the calculated monoisotopic mass for [M+H]+ is 353.1025. rsc.org HRMS analysis of (-)-(6aR,12aR)-elliptone has shown a high-resolution electrospray ionization mass spectrometry (HRESIMS) m/z of 353.1015 [M+H]+, which is in close agreement with the calculated value, thus confirming the molecular formula. rsc.org HRMS is often coupled with chromatographic techniques like LC-MS to analyze complex mixtures and identify this compound based on its accurate mass and fragmentation pattern. rsc.orgresearchgate.netresearchgate.net
Advanced Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds. mrclab.comantteknik.com The resulting spectrum shows characteristic absorption bands corresponding to different functional groups present in this compound, such as carbonyl (C=O) stretching vibrations from the ketone group and C-O stretching vibrations from ether and furan (B31954) rings. cam.ac.ukclockss.org IR spectroscopy can be used for the identification of functional groups and can provide insights into the molecular structure. taylorandfrancis.comclariant.comdrawellanalytical.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule, particularly in systems with conjugated double bonds or aromatic rings. mrclab.comdrawellanalytical.commsu.edu this compound, being a rotenoid with a complex system of conjugated double bonds and aromatic rings, exhibits characteristic absorption maxima in the UV-Vis spectrum. clockss.orgresearchgate.net UV-Vis detection is commonly used in conjunction with HPLC for the analysis of rotenoids, including this compound. rsc.orgresearchgate.netcdc.govkeikaventures.com The UV spectra of rotenoids can vary, and for analyzing a complex mixture of rotenoids, a detection wavelength of 240 nm has been found to be more adequate than 280-300 nm, which is typically used for rotenone (B1679576). researchgate.net
Chromatographic Separation and Characterization Methods
Chromatographic techniques are essential for separating this compound from complex natural extracts or reaction mixtures and for its subsequent characterization and quantification.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of this compound. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various stationary phases (e.g., C18) and mobile phase systems (e.g., methanol-water, acetonitrile-water) can be employed depending on the specific application. rsc.orgresearchgate.netcdc.govscience.gov
HPLC is used for both analytical and preparative purposes in this compound research. Analytical HPLC is used for identification and quantification, while preparative HPLC is used to isolate pure this compound from mixtures. rsc.org Advanced detectors, such as UV-Vis detectors and photodiode array (PDA) detectors, are commonly used in HPLC for detecting this compound based on its UV absorption properties. rsc.orgcdc.gov PDA detectors provide a full UV-Vis spectrum for each eluting peak, aiding in peak identification and purity assessment. rsc.org Chiral-phase HPLC has also been investigated for the separation of rotenoid enantiomers, although this compound enantiomers were not separable on certain chiral stationary phases like beta-cyclodextrin-bonded silica (B1680970) (CDS). science.govnih.gov
HPLC methods have been developed for the analysis of rotenoids, including this compound, in plant extracts. researchgate.netcdc.govkeikaventures.com A modified HPLC method using a C18 reversed-phase column and isocratic elution with methanol-water (66:34, v/v) has been reported for the detection and separation of this compound and other rotenoids. researchgate.net Retention times can be used for tentative identification. researchgate.net
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them invaluable for analyzing complex mixtures containing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing non-volatile or thermally labile compounds like this compound. lcms.cztechnologynetworks.com LC-MS couples HPLC separation with mass spectrometric detection, allowing for the determination of the molecular weight and fragmentation pattern of separated components. taylorandfrancis.comclariant.comtechnologynetworks.com This technique is widely used for the identification and structural elucidation of compounds in complex biological matrices or natural extracts. rsc.orgresearchgate.netresearchgate.netlcms.cz LC-MS systems often utilize soft ionization techniques like electrospray ionization (ESI), which typically produce protonated or deprotonated molecules ([M+H]+ or [M-H]-), aiding in molecular weight determination. technologynetworks.comyoutube.com Tandem mass spectrometry (LC-MS/MS) provides fragmentation data, which is crucial for confirming the structure of this compound and differentiating it from isomers or co-eluting compounds. researchgate.netresearchgate.netyoutube.com
Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for the analysis of volatile or semi-volatile compounds. nih.govjournalejmp.comnih.govbiomedpharmajournal.orgresearchgate.net While rotenoids like this compound are less volatile compared to compounds typically analyzed by GC-MS, derivatization techniques can be employed to make them amenable to GC analysis. GC-MS couples gas chromatography separation with mass spectrometric detection. clariant.comnih.govresearchgate.net It provides information about the retention time and mass spectrum of each component, aiding in identification based on comparison with spectral libraries. lcms.cz Although LC-MS is more commonly applied to rotenoids, GC-MS has been mentioned in the context of analyzing rotenoids and other compounds in plant extracts. nih.govresearchgate.net
These advanced analytical methodologies, both spectroscopic and chromatographic, are indispensable for the comprehensive research of this compound, from confirming its structure to isolating and quantifying it in diverse samples.
Specialized Techniques for Molecular Interaction Studies
Specific research detailing the application of specialized techniques like P-postlabeling for DNA adduct detection or proteomic analysis for protein expression profiling specifically in the context of this compound was not found in the consulted literature.
P-postlabeling for DNA Adduct Detection
The 32P-postlabeling assay is a highly sensitive method for detecting DNA adducts formed by the covalent binding of various agents to DNA bases. The procedure involves enzymatic digestion of DNA, enrichment of adducts, radiolabeling with 32P, and chromatographic separation for detection and quantification. It is capable of detecting very low levels of adducts. While this technique is widely used to study DNA damage induced by carcinogens and chemotherapeutic drugs, including bulky adducts and phosphotriester adducts, specific studies applying this method to detect DNA adducts formed directly by this compound were not identified in the search results. Research discussing DNA adducts detected by 32P-postlabeling that mentioned "ellipticine" referred to the alkaloid, not the rotenoid this compound.
Proteomic Analysis for Protein Expression Profiling
Proteomic analysis, often utilizing mass spectrometry-based techniques, allows for the identification, characterization, and quantification of proteins within a biological sample, providing insights into protein expression profiles and cellular processes. This approach is valuable for understanding how biological systems respond to various stimuli, including chemical exposure. While proteomic analysis has been applied in diverse research areas to study altered protein expression, specific studies investigating the effects of this compound on protein expression profiles using proteomic methodologies were not found in the consulted literature.
Computational and Chemometric Approaches in Analytical Data Interpretation
Chemometrics involves the application of statistical and mathematical methods to chemical data to extract maximum information, aiding in data analysis, pattern recognition, and method optimization. These approaches are increasingly used in interpreting complex analytical data from techniques like spectroscopy and chromatography. While analytical methods such as HPLC have been modified and applied for the analysis and detection of this compound and other rotenoids, often characterized by retention times and UV spectra, specific research detailing the use of computational or chemometric approaches for interpreting analytical data specifically related to this compound was not identified in the search results. Chemometric methods are broadly applicable to complex chemical datasets, but their specific application to this compound analysis was not found in the consulted sources.
Structure Activity Relationship Sar Studies of Elliptone and Its Derivatives
Design Principles for Elliptone Analog Synthesis to Probe SAR
The design of this compound analogs for SAR studies is guided by the principle that systematic structural variations can reveal the impact of specific moieties on biological activity wikipedia.org. This often involves targeting different regions of the this compound molecule for modification. Common strategies include altering or removing functional groups, changing the stereochemistry, modifying the ring systems, or introducing substituents at various positions.
For rotenoids like this compound, analog synthesis might focus on modifications to the chromene or chromanone core, the pendant furan (B31954) or pyran rings, or the methoxy (B1213986) substituents ijrpc.comacs.org. For instance, modifications to the E ring (the terminal furan ring) or the fused benzopyran system could significantly impact the molecule's interaction with its biological target. Stereochemical control during synthesis is also a critical design principle, as different stereoisomers can exhibit vastly different activities acs.orgresearchgate.net. Semisynthesis from abundant rotenoids like rotenone (B1679576) can be a viable approach for generating this compound and its derivatives, offering advantages in terms of safety, scalability, and yield compared to other methods researchgate.netsemanticscholar.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the chemical structure of a set of compounds to their biological activity wikipedia.orgresearchgate.netnih.govnih.gov. By quantifying structural features using molecular descriptors, QSAR models can predict the activity of new or untested compounds researchgate.netnih.govwikipedia.org. This is particularly valuable in drug discovery and toxicology for prioritizing compounds for synthesis and testing nih.govnih.govscbdd.com.
QSAR modeling typically involves several steps: selecting a dataset of compounds with known structures and activities, calculating molecular descriptors that represent the structural and physicochemical properties of these compounds, selecting relevant descriptors, and building a statistical model that correlates the descriptors with the biological activity scbdd.comyoutube.comnih.gov.
Pattern-recognition methods are often employed in QSAR studies to analyze complex datasets of molecular descriptors and identify underlying relationships or clusters among compounds based on their structural features and activities nih.gov.
Electrotopological State (E-state) Indices or other related methods (EIM): These indices encode information about the electronic and topological environment of each atom in a molecule, providing a way to represent the structural characteristics that influence activity.
Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that transforms a large number of correlated descriptors into a smaller set of uncorrelated principal components while retaining most of the original information. This can help in visualizing the chemical space occupied by the compounds and identifying structural trends related to activity.
Hierarchical Cluster Analysis (HCA): HCA is a clustering method that groups compounds based on their similarity in descriptor space. This can help in identifying groups of structurally similar compounds that may exhibit similar biological activities, aiding in the selection of representative compounds for further study or model building.
These methods help in understanding the structural diversity within a dataset and identifying patterns that may be related to biological activity before building predictive QSAR models nih.gov.
Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties, such as size, shape, electronic distribution, and topological features researchgate.netwikipedia.orgnih.govnih.gov. These descriptors serve as the input variables for QSAR models researchgate.netnih.gov. Computational chemistry techniques are used to calculate these descriptors and to perform other calculations, such as conformational analysis and molecular docking, which can provide further insights into the interaction of this compound and its derivatives with their biological targets nih.govnih.gov.
A wide variety of molecular descriptors exist, including 0D (constitutional), 1D (list of fragments), 2D (graph invariants), and 3D descriptors (e.g., related to molecular shape and electronic properties) wikipedia.orgnih.gov. The choice of descriptors can significantly impact the performance and interpretability of a QSAR model nih.gov. Computational chemistry software allows for the calculation of hundreds or even thousands of different descriptors for a given set of molecules researchgate.netscbdd.com.
Impact of Stereochemistry and Conformational Features on Activity
Stereochemistry, particularly the absolute configuration of chiral centers, and conformational flexibility can significantly influence the biological activity of a molecule acs.org. This compound, with its complex polycyclic structure, has several chiral centers, and the specific spatial arrangement of atoms can dictate how effectively it interacts with a biological target, such as an enzyme or receptor. Different stereoisomers of this compound derivatives may exhibit varying degrees of potency or even different types of activity acs.org.
Conformational features, which refer to the different spatial arrangements a molecule can adopt due to rotation around single bonds, also play a crucial role. The bioactive conformation, the specific 3D shape that binds to the target, may be just one of many possible conformations. Computational methods, such as molecular dynamics simulations, can help in exploring the conformational space of this compound and its analogs and identifying the likely bioactive conformations biorxiv.org. Understanding the preferred conformations and how structural modifications affect them is vital for rational analog design and for interpreting SAR data.
Identification of Key Pharmacophores and Structural Moieties for Biological Activity
A pharmacophore is an abstract description of the molecular features that are necessary for a compound to exert a specific biological activity nih.govmdpi.comdergipark.org.tr. These features are not necessarily specific chemical groups but rather represent the spatial arrangement of properties such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, positively ionizable groups, and aromatic rings mdpi.comdergipark.org.tr. Identifying the key pharmacophore elements of this compound is essential for understanding its mechanism of action and designing new compounds that mimic these essential features nih.govbiorxiv.orgmdpi.com.
SAR studies, often guided by QSAR modeling and computational analysis, help in pinpointing the specific structural moieties of this compound that are critical for its biological activity nih.govmdpi.comnih.gov. For example, certain ring systems, functional groups (like the methoxy groups or the carbonyl), or specific spatial arrangements of these features may be identified as key pharmacophoric elements mdpi.comncats.io. Modifications to these key moieties are likely to have a significant impact on activity, while modifications to less critical parts of the molecule may be better tolerated or could be used to tune properties like pharmacokinetics. Detailed SAR studies involve correlating changes in activity with specific structural alterations to build a comprehensive picture of the structural requirements for biological activity mdpi.comnih.gov.
Molecular Mechanisms of Action of Elliptone and Its Analogs
Investigations into Molecular Target Identification and Validation
A principal mechanism of action for ellipticine (B1684216) and its derivatives is the inhibition of DNA topoisomerase II. This enzyme is crucial for managing DNA topology during processes like replication and transcription by creating and resealing double-strand breaks. Ellipticine itself is considered a mild inhibitor of mammalian topoisomerase II. However, synthetic analogs have been developed that demonstrate significantly greater potency.
Research into two novel ellipticine derivatives, N-methyl-5-demethyl ellipticine (ET-1) and 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2), revealed them to be catalytic inhibitors of human topoisomerase IIα. cellsignal.comnih.gov Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, these catalytic inhibitors prevent the enzyme from performing its essential functions without necessarily increasing DNA breaks. cellsignal.com Both ET-1 and ET-2 were found to be more potent inhibitors of the enzyme than the parent ellipticine compound. cellsignal.comnih.gov Further studies indicated that the enhanced potency of these analogs as catalytic inhibitors is linked to their improved ability to intercalate into the DNA double helix. cellsignal.comnih.gov
| Compound | Target Enzyme | Inhibitory Action | Relative Potency |
|---|---|---|---|
| Ellipticine | Human Topoisomerase IIα | Catalytic Inhibitor / Mild Poison | Base Compound |
| N-methyl-5-demethyl ellipticine (ET-1) | Human Topoisomerase IIα | Catalytic Inhibitor | More potent than Ellipticine |
| 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2) | Human Topoisomerase IIα | Catalytic Inhibitor | More potent than Ellipticine |
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation by small molecules represents a significant area of therapeutic research. ajwilsonresearch.comnih.govnih.gov Small molecule modulators can act orthosterically by binding directly to the interaction interface or allosterically by binding to a different site and inducing a conformational change that affects the interaction. nih.gov While the planar, aromatic structure of compounds like elliptone makes them candidates for disrupting or stabilizing such interactions, specific studies detailing the direct modulation of particular PPIs by this compound or its immediate analogs are not extensively documented in the available literature. Developing small molecules to successfully target the typically large and flat surfaces of PPIs remains a considerable challenge in drug discovery. ajwilsonresearch.com
The cytotoxic effects initiated by this compound's primary interactions with DNA and related enzymes can trigger broader cellular responses through various signaling pathways. These pathways govern cell fate decisions, including cell cycle arrest and apoptosis.
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation. cellsignal.comwikipedia.orgnih.govnih.gov Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of AKT, which in turn phosphorylates numerous downstream targets that promote cell survival and inhibit apoptosis. cellsignal.comyoutube.com Given its central role in cell survival, the PI3K/AKT pathway is a key target in cancer research. wikipedia.orgnih.gov While it is plausible that cellular stress induced by this compound could influence this pathway, direct evidence from dedicated studies investigating the specific modulatory effects of this compound or its analogs on the PI3K/AKT signaling cascade is limited.
The p53 and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are principal regulators of the cellular response to stress, particularly DNA damage. nih.govembopress.org The p53 tumor suppressor protein can be activated and phosphorylated by various stress-activated kinases, leading to outcomes such as cell cycle arrest or apoptosis. nih.gov The MAPK pathways (including ERK, JNK, and p38) are also activated by stressful stimuli and functionally interact with p53. nih.gov
The action of this compound and its analogs as DNA intercalating agents and topoisomerase II inhibitors causes significant DNA damage. This damage is a known trigger for the activation of both p53 and MAPK signaling. nih.govnih.gov Therefore, it is highly probable that the biological effects of this compound are, at least in part, mediated by the downstream activation of these pathways. Sustained MAPK signaling can influence p53 dynamics and alter cell fate decisions following DNA damage. nih.gov The cross-talk between these pathways can determine whether a cell undergoes repair and survival or is eliminated through apoptosis. embopress.org
Receptor Binding and Downstream Signaling Pathway Perturbations
Study of DNA Interaction and Adduct Formation
The foundational molecular interaction for this compound and its analogs is with DNA. The planar, polycyclic aromatic structure of these molecules allows them to insert, or intercalate, between the stacked base pairs of the DNA double helix. wikipedia.orgnih.gov This physical insertion causes structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. wikipedia.orgpatsnap.com The process is driven by forces such as hydrophobic and van der Waals interactions between the intercalator and the DNA bases. patsnap.com
Elucidation of Molecular Pathways Affecting Cellular Processes (e.g., cell cycle regulation)
Information regarding the specific molecular pathways through which this compound and its analogs affect cellular processes, including cell cycle regulation, is not available in the provided search results. Extensive searches for the molecular mechanisms of action of this compound did not yield detailed research findings on its influence on the cell cycle or related regulatory pathways.
The cell cycle is a fundamental process that ensures the proper duplication and division of cells. It is tightly regulated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which drive the cell through its different phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist at the transitions between these phases to monitor for cellular integrity and DNA damage, preventing the propagation of errors.
Many natural compounds exert their biological effects by interfering with the cell cycle. For instance, some compounds can induce cell cycle arrest at specific checkpoints, such as the G2/M transition, by modulating the activity of key regulatory proteins. This arrest can provide time for DNA repair or, if the damage is too severe, trigger programmed cell death (apoptosis). The molecular mechanisms often involve the upregulation or downregulation of proteins like p53, p21, and various cyclins and CDKs that form complexes to regulate cell cycle progression.
However, specific studies detailing the interaction of this compound with these or other cellular pathways related to cell cycle control were not identified. Therefore, a detailed analysis of its effects on cell cycle regulation, including the modulation of specific molecular targets and pathways, cannot be provided at this time.
Future Research Directions and Emerging Avenues in Elliptone Research
Novel Synthetic Strategies for Accessing Complex Analogs
Future synthetic research on Elliptone will likely focus on the development of novel and efficient strategies to access a wider array of complex analogs. The core structure of this compound and other rotenoids presents a unique synthetic challenge. researchgate.net Methodologies that allow for precise and varied modifications of the rotenoid scaffold are crucial for structure-activity relationship (SAR) studies. researchgate.net These studies are essential to identify which parts of the molecule are critical for its biological effects and to optimize its properties. researchgate.net
Key areas of exploration will include:
Diversity-Oriented Synthesis (DOS): This approach aims to create large libraries of structurally diverse molecules from a common starting material. mdpi.com Applying DOS principles to this compound could rapidly generate a wide range of analogs for high-throughput screening.
Late-Stage Functionalization: Developing reactions that can modify the complex this compound core in the final steps of a synthesis is a significant goal. This allows for the efficient creation of multiple analogs from a common advanced intermediate.
Catalytic Methods: The use of novel catalysts could enable more efficient and selective reactions, reducing the number of steps required to build or modify the this compound structure.
Synthetic efforts will not only aim to improve the potency of this compound but also to modulate its metabolic stability and pharmacokinetic profile. The synthesis of new analogs will be instrumental in probing the structural requirements for its various biological activities. researchgate.net
Advanced Computational Approaches for Predictive Modeling
In silico methods are becoming indispensable in modern drug discovery and will play a pivotal role in the future of this compound research. scione.commdpi.com Computational modeling can accelerate the research process by predicting the properties of novel this compound analogs before they are synthesized, saving time and resources. scione.commdpi.com
Future computational studies on this compound and its analogs will likely involve:
Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a protein target. scione.comyoutube.com For this compound, docking studies can help to refine our understanding of its interaction with known targets like mitochondrial Complex I and to identify potential new targets. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when bound to a protein target, offering a more detailed picture of the interaction than static docking models.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. Developing QSAR models for this compound analogs could help to predict the activity of new designs.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.govjetir.org Applying these tools to virtual this compound analogs will help to prioritize compounds with favorable drug-like properties for synthesis. nih.gov
A computational study on rotenoids has already demonstrated the potential of these approaches to predict pharmacokinetic and toxicological properties. researchgate.net Another study used computational analysis to investigate how rotenone (B1679576) perturbs dopamine metabolism. nih.gov
| Computational Method | Application in this compound Research | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding mode of this compound analogs to protein targets. | Identification of key interactions and prioritization of potent analogs. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound-protein complexes over time. | Understanding the stability of binding and the conformational changes involved. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate structural features with biological activity. | Prediction of the activity of unsynthesized this compound analogs. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | In silico evaluation of the drug-like properties of this compound analogs. | Early identification of compounds with poor pharmacokinetic or toxicity profiles. |
Interdisciplinary Research Integrating Chemical Biology and Natural Product Discovery
The future of this compound research will benefit from a more integrated approach that combines chemical biology with natural product discovery. Chemical biology utilizes chemical tools to study and manipulate biological systems. Creating this compound-based chemical probes will be a key strategy to investigate its mechanism of action.
For instance, researchers have synthesized biotin-conjugated analogs of the related rotenoid deguelin to probe its cellular targets. nih.gov A similar approach could be applied to this compound, involving the synthesis of analogs bearing:
Biotin tags: for affinity purification of binding proteins.
Fluorescent dyes: for visualizing the subcellular localization of this compound.
Photo-affinity labels: for covalently capturing and identifying protein targets.
These chemical probes can be used in combination with advanced techniques in proteomics and metabolomics to provide a comprehensive view of the cellular pathways affected by this compound. Furthermore, integrating these approaches with genomics can help to identify genes that modulate sensitivity to this compound, offering further clues about its mechanism of action.
The discovery of new rotenoids from natural sources continues to provide valuable chemical diversity for biological screening. nih.govresearchgate.netacs.orgnih.gov Interdisciplinary collaborations will be essential to fully characterize the biological activities of these new natural products and to inform the design of novel this compound analogs. nih.govbenthamdirect.com
Exploration of Undiscovered Molecular Targets and Mechanisms
While the primary molecular target of rotenoids like this compound is widely recognized as Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, there is growing evidence that these compounds may have other biological targets. stjohns.eduosu.eduwikipedia.orgnih.gov The diverse biological effects reported for rotenoids, including potential anticancer activity, suggest a more complex mechanism of action than simple inhibition of mitochondrial respiration. nih.govstjohns.edu
Future research will focus on identifying these undiscovered molecular targets and elucidating the downstream signaling pathways. Key research avenues will include:
Unbiased Screening Approaches: Techniques such as thermal proteome profiling and activity-based protein profiling can be used to identify the direct protein targets of this compound in an unbiased manner.
Signaling Pathway Analysis: Investigating the effect of this compound on key cellular signaling pathways, such as those involved in apoptosis, inflammation, and oxidative stress, will provide a more complete picture of its biological activity. For example, the related compound rotenone has been shown to induce apoptosis through pathways involving p38 and JNK MAP kinases. osu.edu
Phenotypic Screening: Testing this compound in a wide range of cell-based assays that model different diseases can reveal unexpected therapeutic potential and provide clues to its mechanism of action.
The discovery that certain rotenoids can act as tyrosinase inhibitors highlights the potential for this class of compounds to interact with targets beyond Complex I. acs.org Additionally, while some rotenoids like deguelin have been investigated for their effects on targets such as HSP90 and tubulin polymerization, these were not confirmed as primary targets, reinforcing the need for broader exploration. nih.gov Understanding the full spectrum of this compound's molecular interactions will be crucial for the development of new therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key steps in the stereocontrolled semisynthesis of Elliptone from Rotenone?
- Methodological Answer : this compound is synthesized from Rotenone through a sequence involving (i) dihydroxylation-oxidative cleavage of the B-ring, (ii) chemoselective Baeyer-Villiger oxidation to form the D-ring, and (iii) acid-catalyzed elimination to yield the final product. This approach improves safety by avoiding hazardous reagents and enhances scalability (yield: ~65%) compared to earlier methods .
Q. How does this compound’s insecticidal activity compare to Rotenone across different pest species?
- Methodological Answer : Toxicity assays using leaf-disc immersion (LC₅₀ measurements) reveal species-specific variability. For example, this compound exhibits stronger toxicity against citrus red mites (Panonychus citri, LC₅₀: 0.12 mg/mL) and diamondback moth larvae (Plutella xylostella, LC₅₀: 0.08 mg/mL) but lower efficacy against cabbage aphids (Brevicoryne brassicae, LC₅₀: 2.3 mg/mL) compared to Rotenone. Experimental design should include controlled bioassays with standardized dosing media (e.g., alcohol-saponin solutions) to ensure reproducibility .
Advanced Research Questions
Q. What methodological improvements enhance the safety and scalability of this compound synthesis compared to traditional approaches?
- Methodological Answer : The stereocontrolled synthesis of this compound replaces toxic reagents (e.g., ozonolysis) with safer alternatives like dihydroxylation-oxidative cleavage. Additionally, chromium-mediated Étard-like hydroxylation enables diastereoselective production of 12aβ-Hydroxythis compound, a derivative with enhanced bioactivity. Scalability is achieved via optimized reaction conditions (e.g., controlled pH for acid-catalyzed elimination), reducing byproducts and improving yields (from ~40% to 65%) .
Q. How can researchers resolve contradictions between this compound’s enzyme inhibition efficacy and observed toxicity in bioassays?
- Methodological Answer : Despite this compound’s lower NADH-ubiquinone oxidoreductase inhibition (IC₅₀: 5.27 nmol/mL vs. Rotenone’s 2.58 nmol/mL), its higher toxicity in some bioassays may stem from reduced antifeedant activity, leading to increased ingestion by pests. Researchers should employ dual experimental frameworks: (i) in vitro enzyme assays to quantify inhibition and (ii) in vivo feeding studies with labeled compounds to track uptake and metabolism. Statistical models (e.g., Finney’s probit analysis) can correlate ingestion rates with mortality data .
Q. What experimental strategies are recommended for analyzing synergistic effects of this compound in pesticidal mixtures?
- Methodological Answer : To evaluate synergism, use factorial design experiments with varying ratios of this compound and co-compounds (e.g., deguelin). Apply hypothesis-testing frameworks like independent action vs. similar action models. For example, Finney’s statistical analysis demonstrated that this compound mixtures with deguelin exhibit greater-than-expected toxicity, suggesting synergistic interactions. Replicate trials with controlled environmental variables (temperature, humidity) to validate findings .
Methodological Considerations for Data Contradiction Analysis
- Example : When this compound’s LC₅₀ values conflict with enzyme inhibition data, consider:
- Bioavailability : Use radiolabeled this compound to measure tissue-specific uptake in pests.
- Metabolic Pathways : Conduct LC-MS/MS analyses to identify detoxification metabolites (e.g., hydroxylated derivatives).
- Behavioral Factors : Quantify antifeedant effects via dual-choice assays to assess ingestion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
